molecular formula C8H5FN2O3 B12090672 3-Fluoro-5-methoxy-2-nitrobenzonitrile

3-Fluoro-5-methoxy-2-nitrobenzonitrile

Cat. No.: B12090672
M. Wt: 196.13 g/mol
InChI Key: DIBTUWCKDWRZFM-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is a derivative of benzonitrile, characterized by the presence of fluoro, methoxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 3-fluoro-5-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction typically proceeds as follows:

    Nitration: 3-Fluoro-5-methoxybenzonitrile is treated with a nitrating mixture (HNO3/H2SO4) to introduce the nitro group at the 2-position.

    Purification: The reaction mixture is then quenched, and the product is purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3-Fluoro-5-methoxy-2-nitrobenzonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3-Fluoro-5-methoxy-2-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Fluoro-5-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

3-Fluoro-5-methoxy-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-2-nitrobenzonitrile and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the methoxy group.

    3-Fluoro-2-methoxy-5-nitrobenzonitrile: Similar structure but with different positioning of functional groups.

    5-Fluoro-2-methoxybenzonitrile: Lacks the nitro group.

Uniqueness

3-Fluoro-5-methoxy-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (fluoro and nitro) and electron-donating (methoxy) groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C8H5FN2O3

Molecular Weight

196.13 g/mol

IUPAC Name

3-fluoro-5-methoxy-2-nitrobenzonitrile

InChI

InChI=1S/C8H5FN2O3/c1-14-6-2-5(4-10)8(11(12)13)7(9)3-6/h2-3H,1H3

InChI Key

DIBTUWCKDWRZFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)[N+](=O)[O-])C#N

Origin of Product

United States

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